Home > Products > Screening Compounds P50373 > 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine - 1539296-45-1

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine

Catalog Number: EVT-279208
CAS Number: 1539296-45-1
Molecular Formula: C18H16N6O
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06297470 is a potent negative allosteric modulator of the Metabotropic Glutamate Receptor 5 (mGluR5). PF-06297470 binds to mGluR5 with a Ki of 0.9 nM.

BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [] It is known to induce vasorelaxation in blood vessels like the rat mesenteric artery through both cGMP-dependent and -independent mechanisms. [] Additionally, BAY 41-2272 can synergize with NO donors to inhibit vasoconstriction and increase cGMP levels, suggesting a potential therapeutic benefit by reducing the required dose of nitrovasodilators. []

YC-1 (3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole)

Compound Description: YC-1 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator, inducing vasorelaxation in blood vessels like the rat mesenteric artery. [] Similar to BAY 41-2272, YC-1 exerts its effects via cGMP-dependent and -independent mechanisms. [] Notably, it synergizes with NO donors to enhance vasorelaxation and elevate cGMP levels. [] This synergy highlights the potential therapeutic value of combining YC-1 with nitrovasodilators to reduce dosage requirements. []

BAY 58-2667 (4-[((4-Carboxybutyl){2-[(4-phenethyl-benzyl)oxy]phenethyl}amino)methyl]benzoic acid)

Compound Description: BAY 58-2667 functions as a soluble guanylate cyclase (sGC) activator. [] In a study utilizing a cGMP reporter cell line, BAY 58-2667 was observed to induce concentration-dependent luminescence signals and intracellular cGMP accumulation. [] This suggests its ability to stimulate sGC activity and elevate cGMP levels within cells.

Relevance: Although structurally distinct from 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine, BAY 58-2667 is included due to its role in researching PDE9 inhibitors, a class to which the target compound belongs. The study used BAY 58-2667 to stimulate sGC activity, facilitating the evaluation of the PDE9 inhibitor's effects on intracellular cGMP levels. [] This highlights the interconnected nature of sGC activators and PDE9 inhibitors in modulating cGMP signaling pathways.

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

Compound Description: This compound is a close structural analog of Riociguat, an antihypertensive drug. [] It is identified as a degradation product (DP3) observed under oxidative stress conditions during stability studies of Riociguat. [] Structural characterization revealed it to be the N-oxide form of Riociguat, suggesting its formation through oxidation of the pyrimidine nitrogen. []

Overview

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential as a negative allosteric modulator of metabotropic glutamate receptor 5. This compound is classified within the pyrazolo[3,4-b]pyrazine class, which includes various heterocyclic compounds known for their diverse biological activities.

Source and Classification

The compound was discovered during a high-throughput screening process aimed at identifying new modulators for metabotropic glutamate receptor 5. Its systematic structure-activity relationship study led to the identification of this specific compound as having significant pharmacological potency and selectivity. The classification of this compound falls under the category of heterocyclic organic compounds, specifically pyrazolo[3,4-b]pyrazines, which are recognized for their therapeutic potential in neurological disorders and other conditions.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine involves multiple steps that typically include:

  1. Formation of the Pyrazole Ring: This is often achieved through the condensation of appropriate hydrazine derivatives with carbonyl compounds.
  2. Introduction of Substituents: The specific methyl and pyridine substituents are introduced via nucleophilic substitution reactions.
  3. Final Coupling Reaction: The final structure is completed by coupling the pyrazole ring with the methoxy group derived from pyridine.

Technical details regarding the conditions such as temperature, solvents, and catalysts used during these reactions are crucial for optimizing yield and purity.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 298.35 g/mol
  • Melting Point: Data not explicitly available in the sources but typically assessed through laboratory methods.
Chemical Reactions Analysis

Reactions

The compound undergoes several chemical reactions that are essential for its synthesis and functionalization:

  1. Nucleophilic Substitution: Essential for introducing methyl and methoxy groups.
  2. Electrophilic Aromatic Substitution: May occur on the aromatic rings present in the structure.
  3. Oxidation/Reduction: Depending on the synthetic pathway, oxidation states may change during intermediate steps.

Technical details regarding reaction conditions (e.g., temperature, pressure) and reagents used are critical for understanding its synthesis.

Mechanism of Action

Process

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine acts primarily as a negative allosteric modulator of metabotropic glutamate receptor 5. This action involves:

  • Binding to an allosteric site on the receptor, distinct from the active site.
  • Inducing conformational changes that reduce receptor activity without directly blocking glutamate binding.

Data from preclinical studies indicate robust efficacy in models of Parkinsonian dyskinesia, suggesting potential therapeutic applications in managing motor symptoms associated with Parkinson's disease.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

Relevant analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.

Applications

The primary scientific application of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its role as a negative allosteric modulator for metabotropic glutamate receptor 5. This has significant implications for:

  1. Neuroscience Research: Understanding glutamatergic signaling pathways.
  2. Therapeutic Development: Potential treatments for neurological disorders such as Parkinson's disease and schizophrenia.
  3. Pharmaceutical Formulation: Development into drug candidates through further optimization and clinical trials.

Properties

CAS Number

1539296-45-1

Product Name

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine

IUPAC Name

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3

InChI Key

RDLSKDOSNKLEAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C

Solubility

Soluble in DMSO

Synonyms

PF-06297470; PF 06297470; PF06297470; PF-6297470; PF 6297470; PF6297470;

Canonical SMILES

CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.